5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester
CAS No.: 77694-25-8
Cat. No.: VC17264281
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77694-25-8 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) |
| Standard InChI Key | GCVNQDGAJHEDJP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1CC(OC1=O)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound is systematically named ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate under IUPAC guidelines. Its structure features a tetrahydrofuran backbone with:
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A ketone group at position 2 ().
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A carbamate group () at position 3.
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Two methyl substituents at position 5.
The canonical SMILES representation is , and its InChI key is .
Physicochemical Properties
While exhaustive experimental data for this specific compound remain limited, analogous tetrahydrofuran derivatives exhibit the following properties :
The compound’s reactivity is influenced by the electron-withdrawing ketone and carbamate groups, which enhance susceptibility to nucleophilic attack at the carbonyl centers.
Synthesis and Manufacturing
Conventional Carbamation Routes
The primary synthesis route involves carbamation of 5,5-dimethyl-2-oxotetrahydrofuran-3-amine with ethyl chloroformate:
Key steps include:
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Amine Activation: The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroformate.
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Byproduct Removal: HCl is neutralized with a base (e.g., triethylamine).
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Purification: Column chromatography isolates the product in ~60–70% yield.
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–8 hours | 5–10 minutes |
| Yield | 60–70% | 75–85% |
| Energy Efficiency | Low | High |
This approach minimizes side reactions and enhances scalability for industrial applications .
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Synthesis
The compound’s carbamate group is a versatile handle for further functionalization:
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Anticancer Agents: Carbamates are pivotal in prodrug strategies (e.g., protease inhibitors).
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Antimicrobials: Structural analogs show 44% enhanced E. coli growth inhibition, suggesting potential in antibiotic development .
Agrochemical Relevance
In agrochemistry, the tetrahydrofuran scaffold is exploited for:
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Herbicides: Modifications at the carbamate site alter lipid solubility, improving foliar absorption.
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Insecticides: The ketone group chelates metal cofactors in insect enzymes.
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood for powder handling |
| Storage | Airtight container, desiccated, 2–8°C |
| Spill Management | Absorb with inert material, neutralize with dilute acid |
Material Safety Data Sheets (MSDS) must be consulted prior to use.
Future Research Directions
Biological Activity Profiling
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Mechanistic Studies: Elucidate interactions with bacterial enzymes .
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Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy.
Green Chemistry Innovations
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Solvent-Free Synthesis: Explore ball-milling or ultrasonic techniques.
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Catalytic Systems: Immobilized lipases for enantioselective carbamation.
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